mDCBPy
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Overview
Description
It features a benzoylpyridine core as an electron-accepting unit and two meta carbazolyl groups as electron-donating units . This compound is notable for its high-contrast reversible tunable emission, making it useful in various applications such as rewritable media and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .
Industrial Production Methods
While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
mDCBPy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .
Scientific Research Applications
mDCBPy has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of rewritable media and other electronic devices.
Mechanism of Action
The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .
Comparison with Similar Compounds
Similar Compounds
mDCBP: Another TADF emitter with similar structural features but different electronic properties.
Uniqueness
mDCBPy stands out due to its high-contrast reversible tunable emission, making it particularly useful in applications requiring precise control over light emission. Its unique combination of electron-accepting and electron-donating units also contributes to its superior performance in OLEDs compared to similar compounds .
Properties
Molecular Formula |
C36H23N3O |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H |
InChI Key |
NPPBNNHLNOHWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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